Product packaging for L-threo-Methylphenidate hydrochloride(Cat. No.:CAS No. 29419-95-2)

L-threo-Methylphenidate hydrochloride

Cat. No.: B8771153
CAS No.: 29419-95-2
M. Wt: 269.77 g/mol
InChI Key: JUMYIBMBTDDLNG-QNTKWALQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-threo-Methylphenidate hydrochloride (CAS 29419-95-2) is a stereoisomer of the central nervous system stimulant methylphenidate. This compound serves as a critical analytical standard and research tool, primarily for investigating the stereoselective pharmacokinetics and pharmacodynamics of racemic methylphenidate (d,l-threo-methylphenidate). While the therapeutic efficacy for conditions like Attention Deficit Hyperactivity Disorder (ADHD) is primarily attributed to the d-threo enantiomer, the L-threo isomer is essential for comparative studies in neuropharmacology . Researchers utilize this compound to study enantiomer-specific metabolism, as methylphenidate is metabolized by carboxylesterase 1 (CES1) to the inactive metabolite ritalinic acid . It is valuable for developing and validating chiral analytical methods, such as capillary electrophoresis, to accurately quantify individual enantiomer concentrations in biological samples . This high-purity compound enables a deeper understanding of the mechanisms of norepinephrine-dopamine reuptake inhibitors (NDRIs) and the role of stereochemistry in drug-receptor interactions . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20ClNO2 B8771153 L-threo-Methylphenidate hydrochloride CAS No. 29419-95-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

29419-95-2

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

methyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m0./s1

InChI Key

JUMYIBMBTDDLNG-QNTKWALQSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Isomeric SMILES

COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Origin of Product

United States

Stereochemistry and Synthetic Methodologies

Structural Isomerism of Methylphenidate and the threo-Configuration

Methylphenidate's four stereoisomers are d-threo-methylphenidate, l-threo-methylphenidate, d-erythro-methylphenidate, and l-erythro-methylphenidate. The distinction between the threo and erythro diastereomers is crucial, as they possess different pharmacological profiles. wikipedia.org The threo isomers are energetically favored, and it is possible to convert the undesired erythro isomers to the threo form through epimerization. wikipedia.org

Historically, methylphenidate was sold as a mixture of diastereomers but was later reformulated to contain only the threo isomers due to the association of the erythro diastereomers with pressor amine properties. wikipedia.org Within the threo pair, the d-enantiomer is recognized as the more pharmacologically active component. researchgate.netclinpgx.org The absolute configuration of the biologically active (+)-threo enantiomer has been confirmed as (2R,2'R). nih.gov

Isomer NameDiastereomerEnantiomerPharmacological Relevance
d-threo-methylphenidatethreodextrorotatory (d)Primary therapeutic effects researchgate.netclinpgx.org
l-threo-methylphenidatethreolevorotatory (l)Significantly less active than the d-enantiomer
d-erythro-methylphenidateerythrodextrorotatory (d)Associated with undesirable side effects wikipedia.org
l-erythro-methylphenidateerythrolevorotatory (l)Associated with undesirable side effects wikipedia.org

Stereoselective Synthesis of L-threo-Methylphenidate Hydrochloride

The synthesis of a specific stereoisomer like this compound is a complex process. Research has focused on stereoselective methods to produce the desired threo-diastereomer, often as a racemic mixture which is then separated. One novel approach to synthesizing the hydrochloride salt of dl-threo-methylphenidate involves an intramolecular C-H insertion reaction. researchgate.net This method utilizes a carbene generated from a tosylhydrazone to create a β-lactam intermediate. researchgate.net The reaction conditions are controlled to allow for equilibration, which diastereoselectively yields the β-lactam where the phenyl ring is oriented on the convex face of the bicyclic system. researchgate.net Subsequent hydrolysis of this intermediate with acidic methanol produces the hydrochloride salt of dl-threo-methylphenidate. researchgate.net To obtain the pure L-threo-methylphenidate isomer, this racemic mixture must then undergo a resolution process.

Resolution Techniques for Methylphenidate Stereoisomers in Research

The separation of the d- and l-enantiomers from the racemic (dl)-threo-methylphenidate mixture is a critical step for isolating L-threo-methylphenidate. This process, known as chiral resolution, can be accomplished through several methods.

One established method involves the use of a chiral resolving agent to form diastereomeric salts that have different solubilities and can be separated by crystallization. A process has been developed for resolving dl-threo-methylphenidate using a chiral tartaric acid derivative. google.com Specifically, L-threo-methylphenidate can be selectively crystallized and isolated as a salt by using di-p-toluoyl-L-tartaric acid. google.com This process yields L-threo-methylphenidate-di-p-toluoyl-L-tartrate with high enantiomeric excess. google.com Other resolving agents that have been used in research include 1,1′-binaphthyl-2,2′-diyl hydrogen phosphate. google.com

StepDescriptionKey Reagent/Technique
1. Starting MaterialRacemic (dl)-threo-methylphenidateMixture of d- and l-enantiomers
2. Salt FormationThe racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts.Di-p-toluoyl-L-tartaric acid google.com
3. CrystallizationThe solution is cooled, allowing one diastereomeric salt (L-threo-methylphenidate-di-p-toluoyl-L-tartrate) to crystallize selectively due to lower solubility.Fractional Crystallization
4. IsolationThe crystallized salt is separated from the solution.Filtration
5. LiberationThe pure L-threo-methylphenidate free base is liberated from the salt, and then converted to the hydrochloride salt.Base treatment, followed by reaction with HCl

In addition to chemical resolution, modern analytical techniques are employed in research settings to separate and quantify methylphenidate enantiomers. Supercritical fluid chromatography (SFC) is a technique well-suited for analyzing chiral compounds and has been successfully used to separate the enantiomers of methylphenidate and its metabolites. nih.gov Another powerful method is liquid chromatography-mass spectrometry (LC-MS), which can achieve separation and quantification of methylphenidate enantiomers in biological samples like brain tissue using a specialized vancomycin column. nih.gov

Molecular and Cellular Pharmacodynamics

Interactions with Monoamine Transporters

L-threo-Methylphenidate hydrochloride demonstrates a significantly lower affinity for the primary catecholamine transporters compared to its d-threo isomer. This difference in binding potency is the principal reason for its reduced pharmacological activity.

L-threo-Methylphenidate exhibits a markedly lower affinity for the dopamine (B1211576) transporter (DAT) than the d-threo enantiomer. In vitro studies using rat brain membranes have quantified this interaction, demonstrating a mean IC50 value (the concentration required to inhibit 50% of the transporter activity) of 540 nM for l-threo-methylphenidate. clinpgx.orgnih.gov This is substantially higher than the IC50 value for the d-threo isomer (33 nM), indicating a much weaker inhibitory effect on dopamine reuptake. clinpgx.orgnih.gov Human imaging studies have further corroborated these findings, showing that while d-methylphenidate binds specifically and saturably to striatal regions rich in dopamine transporters, the binding of l-methylphenidate (B1246959) is diffuse and largely nonspecific. researchgate.net

The affinity of L-threo-Methylphenidate for the norepinephrine (B1679862) transporter (NET) is also considerably weaker than that of the d-threo isomer. Research on rat brain membranes determined the mean IC50 value for l-threo-methylphenidate at the NET to be 5100 nM. clinpgx.orgnih.gov This demonstrates a significantly lower potency when compared to the d-threo isomer's IC50 of 244 nM. clinpgx.orgnih.gov These findings underscore that the affinity for catecholaminergic transporters resides predominantly in the d-threo enantiomer of methylphenidate. drugbank.com

Both enantiomers of methylphenidate show very weak to negligible affinity for the serotonin (B10506) transporter (SERT). wikipedia.org For l-threo-methylphenidate, the IC50 value for SERT inhibition in rat brain membranes has been measured at over 50,000 nM. clinpgx.orgnih.gov This indicates that at clinically relevant concentrations, l-threo-methylphenidate does not significantly interact with or inhibit the serotonin transporter. clinpgx.org

Inhibitory Potency (IC50) of Methylphenidate Enantiomers at Monoamine Transporters clinpgx.orgnih.gov
CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
L-threo-Methylphenidate5405100>50,000
d-threo-Methylphenidate33244>50,000

Receptor Ligand Binding and Functional Activity

Beyond monoamine transporters, methylphenidate enantiomers have been screened for activity at various neurotransmitter receptors.

While direct binding to the serotonin transporter is negligible, studies have identified interactions with certain serotonin receptor subtypes. Both l-threo and d-threo-methylphenidate have shown some affinity for the 5-HT1A and 5-HT2B receptors. drugbank.comwikipedia.org However, the affinity of the l-threo isomer is substantially lower than that of the d-threo isomer. One study reported the binding affinity (Ki) for l-threo-methylphenidate at both 5-HT1A and 5-HT2B receptors to be greater than 100 µM, indicating very weak interaction. ingentaconnect.com In contrast, the d-threo isomer showed significantly higher affinity with Ki values of 3.4 µM and 4.7 µM for 5-HT1A and 5-HT2B receptors, respectively. ingentaconnect.com

Functional studies to determine whether this binding results in agonist or antagonist activity have focused on the more potent d-threo enantiomer, which has been characterized as a selective 5-HT1A receptor agonist. ingentaconnect.comnih.govsemanticscholar.org Specific functional data detailing the activity of L-threo-Methylphenidate at these receptors is not available, but its very low binding affinity suggests it would have minimal, if any, functional impact at these sites.

Binding Affinity (Ki) of Methylphenidate Enantiomers at Serotonin Receptors ingentaconnect.com
Compound5-HT1A Ki (µM)5-HT2B Ki (µM)
L-threo-Methylphenidate>100>100
d-threo-Methylphenidate3.44.7

Research has indicated that higher doses of methylphenidate can facilitate N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission through a novel, catecholamine-independent mechanism involving the Sigma-1 receptor. nih.gov This action is postsynaptic and involves the activation of a specific intracellular signaling cascade. nih.govphysoc.org

The proposed pathway suggests that methylphenidate's interaction with the Sigma-1 receptor activates Phospholipase C (PLC). nih.gov PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DG). The subsequent IP3-mediated release of calcium from intracellular stores, along with DG, activates Protein Kinase C (PKC). nih.gov This activation of the PLC/PKC pathway is thought to result in the enhancement of NMDA receptor activity. nih.govphysoc.org The existing studies that have identified this signaling pathway for methylphenidate have not distinguished between the d-threo and l-threo enantiomers. Therefore, the specific contribution or activity of L-threo-Methylphenidate at the Sigma-1 receptor has not been characterized.

Glutamate (B1630785) System Interactions (e.g., NMDA receptor, glial glutamate uptake)

This compound and its isomers interact with the glutamatergic system, which is crucial for synaptic plasticity and cognitive functions. buffalo.edu Research indicates that methylphenidate facilitates N-methyl-D-aspartate (NMDA)-receptor mediated excitatory synaptic transmission. bertin-bioreagent.comcaymanchem.comnih.gov This enhancement is not mediated by dopamine D1/5 or adrenergic α2 receptors, but rather through sigma-1 (σ1) receptors, revealing a distinct mechanism of action for the compound. nih.gov The interaction with the σ1 receptor and subsequent facilitation of NMDA-receptor response involves a PLC/PKC signaling pathway. bertin-bioreagent.comcaymanchem.comnih.gov

The effects on glutamate receptors appear to be dose-dependent. Studies in adolescent rats have shown that low-dose administration of methylphenidate selectively potentiates NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). buffalo.edunih.govresearchgate.net In contrast, high doses of methylphenidate have been found to suppress both NMDA and AMPA receptor-mediated EPSCs. nih.govresearchgate.net This suggests that low doses primarily affect glutamatergic transmission through a postsynaptic mechanism, while higher doses may influence presynaptic glutamate release or postsynaptic receptors. buffalo.edunih.gov

Furthermore, methylphenidate has been shown to directly affect glial cells, which are essential for maintaining glutamate homeostasis. nih.gov Specifically, methylphenidate exposure leads to a time- and dose-dependent increase in the activity and protein levels of glutamate transporters in Bergmann glial cells. nih.govresearchgate.net This effect results from both an increased synthesis of the transporter proteins and their enhanced insertion into the plasma membrane. nih.govresearchgate.net By augmenting glial glutamate uptake, methylphenidate can regulate the glutamatergic tone, preventing the excessive stimulation of glutamate receptors. nih.gov

Summary of Dose-Dependent Effects of Methylphenidate on Glutamate Receptors
Dose LevelEffect on NMDA ReceptorsEffect on AMPA ReceptorsAssociated Behavioral Outcome
Low-DosePotentiation of excitatory synaptic currents (EPSCs) nih.govresearchgate.netNo significant change nih.govFacilitated temporal order recognition memory and attention nih.gov
High-DoseSuppression of EPSCs nih.govresearchgate.netSuppression of EPSCs nih.govresearchgate.netElevated locomotive activity nih.gov

Neurotransmitter Efflux and Release Dynamics

The primary pharmacological action of methylphenidate is the inhibition of presynaptic reuptake transporters for dopamine and norepinephrine, which leads to an increase in the extracellular concentrations of these neurotransmitters. nih.govpsychscenehub.comnih.govdrugbank.com

Impact on Extracellular Dopamine Levels

Methylphenidate binds to and blocks the dopamine transporter (DAT), which is the primary mechanism for the removal of dopamine from the synaptic cleft. wikipedia.orgscispace.comresearchgate.net This blockade results in elevated extracellular dopamine levels. scispace.comelsevierpure.com Studies using positron emission tomography (PET) in humans have provided direct evidence that therapeutic oral doses of methylphenidate significantly increase extracellular dopamine in the brain, demonstrated by a significant reduction in the availability of D2 receptors in the striatum. scispace.comresearchgate.net On average, methylphenidate can elicit a three- to four-fold increase in dopamine levels in the striatum and prefrontal cortex. wikipedia.org The increase in dopamine is thought to amplify spontaneous, phasic dopamine release, which enhances task-specific signaling and improves attention. scispace.comresearchgate.net

The different isomers of methylphenidate exhibit varied affinities for the dopamine transporter. The d-threo-isomer shows significantly higher potency than the l-threo-isomer. nih.gov

In Vitro Affinity of Methylphenidate Isomers for Monoamine Transporters
IsomerDopamine Transporter (SLC6A3) IC₅₀ (nM)Norepinephrine Transporter (SLC6A2) IC₅₀ (nM)
d-threo-methylphenidate33 nih.gov244 nih.gov
l-threo-methylphenidate540 nih.gov5100 nih.gov

Neuronal Firing Rate Dependency of Actions

The actions of methylphenidate are associated with changes in neuronal firing rates, which appear to be dose-dependent. nih.gov Unlike amphetamine, which tends to reduce the neuronal firing rate, methylphenidate is generally thought to increase it. wikipedia.org

Studies investigating the prefrontal cortex (PFC) have revealed a complex, dose-dependent modulation of neuronal activity. Low doses of methylphenidate were found to predominantly decrease the firing rate of PFC neurons. nih.gov In contrast, higher doses elicited a significant increase in the firing activity of these neurons. nih.gov Chronic exposure to methylphenidate has also been shown to induce long-lasting increases in the firing rates of PFC pyramidal neurons. mdpi.com This modulation of neuronal excitability is a critical aspect of the compound's effect on cognitive functions mediated by the prefrontal cortex. nih.govmdpi.com

Dose-Dependent Effects of Methylphenidate on Prefrontal Cortex Neuronal Firing Rate
Dose (mg/kg)Percentage of Neurons with Altered Firing RatePredominant Response Direction
0.691% nih.govMainly Decreased Activity nih.gov
2.588% nih.govMainly Increased Activity nih.gov
10.082% nih.govMainly Increased Activity nih.gov

Preclinical Neuropharmacological Research Paradigms

In Vitro Experimental Models

In vitro models are fundamental for characterizing the direct interactions of l-threo-methylphenidate with neural components in a controlled environment. These experiments have been crucial in defining its profile as a monoamine reuptake inhibitor.

Synaptosomes, which are isolated, sealed nerve terminals, provide an ideal model for studying the effects of compounds on neurotransmitter reuptake. Assays using synaptosomes from rodent brain tissue have been employed to determine the potency of l-threo-methylphenidate in inhibiting the uptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).

Research demonstrates that both d- and l-threo-methylphenidate inhibit the reuptake of catecholamines, but with significantly different potencies. nih.gov The d-threo isomer is approximately 10 times more potent than the l-threo isomer in this regard. nih.gov Studies using synaptosomes from rat striatum and hypothalamus have quantified this difference. In these assays, the l-isomer was found to be a substantially weaker inhibitor of both dopamine and norepinephrine uptake compared to the d-isomer. researchgate.net Neither isomer was found to significantly alter the spontaneous release of these catecholamines from synaptosomes. researchgate.net

The inhibitory concentrations (IC50) from studies on rat brain membranes highlight the stereoselective action of methylphenidate isomers. The l-threo isomer displays significantly higher IC50 values for the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the d-threo isomer, indicating lower affinity and potency. nih.gov Both isomers show negligible activity at the serotonin (B10506) transporter (SERT). nih.gov

Inhibitory Potency (IC50, nM) of Methylphenidate Isomers at Monoamine Transporters in Rat Brain Membranes
IsomerDopamine Transporter (SLC6A3)Norepinephrine Transporter (SLC6A2)Serotonin Transporter (SLC6A4)
l-threo-Methylphenidate5405100>50,000
d-threo-Methylphenidate33244>50,000

Radioligand binding assays are used to determine the affinity of a compound for specific receptors or transporters. nih.gov Comprehensive in vitro screening has been performed to characterize the binding profile of l-threo-methylphenidate across a wide range of central nervous system targets. These studies confirm that the primary activity of methylphenidate isomers is at catecholaminergic sites. nih.gov

While the affinity for these sites resides predominantly in the d-threo isomer, the l-threo isomer also demonstrates measurable binding. nih.gov A notable finding from this research is the affinity of both d- and l-threo-methylphenidate for serotonin 5-HT1A and 5-HT2B receptors, although the d-isomer exerts a more predominant effect at these sites. nih.govsemanticscholar.org Binding at the serotonin transporter (SERT) was not demonstrable for either isomer. nih.gov The distinct differences in binding affinities between the d- and l-isomers are more pronounced than the differences between the d-isomer and the racemic mixture. nih.govsemanticscholar.org

Summary of In Vitro Binding Affinity for l-threo-Methylphenidate
TargetBinding AffinityNote
Dopamine Transporter (DAT)Lower than d-isomerPrimary target, but with significantly less affinity than d-threo-methylphenidate. nih.gov
Norepinephrine Transporter (NET)Lower than d-isomerShows affinity, but is considerably weaker than d-threo-methylphenidate. nih.gov
Serotonin 5-HT1A ReceptorPresentDemonstrates binding, though weaker than the d-isomer. nih.gov
Serotonin 5-HT2B ReceptorPresentDemonstrates binding, though weaker than the d-isomer. nih.gov
Serotonin Transporter (SERT)Not demonstrableNo significant binding affinity detected. nih.gov

Cellular assays in cultured cells are used to investigate how a compound affects intracellular signaling cascades downstream of its primary targets. While much of this research has been conducted using racemic methylphenidate, some studies have identified distinct effects of the l-threo isomer.

Studies on racemic methylphenidate have shown that it can enhance neuronal differentiation and reduce proliferation by activating Wnt signal transduction pathways. nih.govnih.gov This effect was observed in murine neural stem cells, rat PC12 cells, and human SH-SY5Y cells. nih.gov Other research using the racemate indicates that methylphenidate can facilitate the response of the NMDA-receptor via the sigma-1 receptor, a process involving the PLC/PKC and IP3 receptor-mediated intracellular Ca2+ signaling pathway. nih.gov

Isomer-specific research has revealed differential effects on key enzymes involved in neurotransmitter metabolism. An in vitro study showed that tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, has its activity significantly increased by d-threo-methylphenidate but not by l-threo-methylphenidate at the same concentrations. clinpgx.org Conversely, the activity of the enzyme monoamine oxidase B (MAOB) was found to be increased by both l-threo and d-threo-methylphenidate. clinpgx.org Downstream effectors of dopamine receptor activation include protein phosphatase 1 regulatory subunit 1B (PPP1R1B) and AKT serine/threonine kinase 1 (AKT1). clinpgx.org

Ex Vivo Research Techniques

Ex vivo techniques involve the analysis of brain tissue after in vivo exposure to a compound, bridging the gap between cellular models and behavioral studies.

Brain microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. This method provides critical information about how a compound alters neurochemical dynamics in vivo.

Studies utilizing microdialysis in monkeys have investigated the effects of orally administered racemic methylphenidate on dopamine release. These experiments have shown that methylphenidate can increase extracellular dopamine levels in both the striatum and the prefrontal cortex (PFC). nih.gov However, the effect in the PFC was observed only at higher doses, whereas low doses that improved cognitive performance consistently increased dopamine in the striatum but not the PFC. nih.gov Research in rats has similarly shown that racemic methylphenidate increases the bioavailability of synaptic dopamine and norepinephrine. researchgate.net

Currently, there is a lack of published microdialysis studies that have specifically administered l-threo-methylphenidate hydrochloride to determine its isolated effect on extracellular neurotransmitter concentrations in the brain. The existing research focuses on the effects of the more potent d-isomer or the racemic mixture.

Tissue slice electrophysiology allows for the study of neuronal electrical properties and synaptic transmission in intact local circuits within a thin slice of brain tissue. This technique can reveal how a compound modulates neuronal firing and connectivity.

Research using brain slices from the rat medial prefrontal cortex has demonstrated that racemic methylphenidate facilitates NMDA-receptor mediated synaptic transmission. nih.gov This enhancement is mediated through a postsynaptic mechanism involving the σ1 receptor and the PLC/PKC signaling pathway. nih.gov Other studies combining ex vivo neurochemistry with in vivo electrophysiology after chronic exposure to racemic methylphenidate have reported long-lasting alterations in the firing rate of PFC pyramidal neurons and a desensitization to dopamine in striatal regions. researchgate.netnih.gov

As with microdialysis, specific data from tissue slice electrophysiology studies examining the direct effects of isolated this compound are limited. The current understanding of methylphenidate's impact on synaptic function is primarily derived from studies using the racemic compound.

In Vivo Animal Model Investigations

In vivo animal models are fundamental to elucidating the neuropharmacological properties of individual enantiomers of psychoactive compounds. Research utilizing such models has been critical in differentiating the specific contributions of l-threo-Methylphenidate from its more pharmacologically active d-threo counterpart.

Neurochemical investigations in rodent models have demonstrated significant stereoselectivity in the effects of methylphenidate enantiomers. Microdialysis studies conducted in rats have shown that the l-threo isomer of methylphenidate does not significantly impact extracellular dopamine concentrations in the striatum. nih.gov This is in stark contrast to the d-threo isomer, which was found to increase dopamine levels by as much as 650%. nih.gov

The limited neurochemical activity of l-threo-Methylphenidate is rooted in its lower affinity for the primary molecular targets of methylphenidate. As a catecholamine reuptake inhibitor, the therapeutic and stimulant effects of methylphenidate are mediated by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). mdpi.comglpbio.com In vitro studies using rat brain tissue have quantified the binding affinities, revealing that the l-isomer is substantially less potent than the d-isomer at these transporters.

Comparative Binding Affinities of Methylphenidate Enantiomers at Monoamine Transporters in Rat Brain
EnantiomerTransporterIC50 (nM)
d-threo-MethylphenidateDopamine Transporter (DAT)33
l-threo-MethylphenidateDopamine Transporter (DAT)540
d-threo-MethylphenidateNorepinephrine Transporter (NET)244
l-threo-MethylphenidateNorepinephrine Transporter (NET)5100

While specific electrophysiological studies focusing solely on the l-threo isomer are limited, research on the racemic mixture (d,l-threo-methylphenidate) provides context. For instance, studies in rats have shown that chronic administration of racemic methylphenidate can increase the firing rate of pyramidal neurons in the prefrontal cortex (PFC). mdpi.comnih.gov Given the significant disparity in binding affinity and neurochemical effects, it is understood that these electrophysiological changes are predominantly driven by the d-threo enantiomer. nih.gov

Comparative preclinical research across different animal species reinforces the findings from rodent models regarding the pharmacological profile of l-threo-Methylphenidate. Studies involving rats and non-human primates (baboons) have been particularly informative. nih.gov

As established in rodent studies, l-threo-methylphenidate does not produce a significant elevation of striatal dopamine. nih.gov In baboons, positron emission tomography (PET) imaging with the radiolabeled enantiomer [11C]l-threo-methylphenidate revealed a pattern of binding that was diffuse and non-specific throughout the brain. nih.gov This contrasts sharply with the high concentration of [11C]d-threo-methylphenidate observed in the basal ganglia, a region dense with dopamine transporters. The ratio of distribution volumes between the basal ganglia and the cerebellum (a reference region with low DAT density) was only 1.1 for the l-isomer, indicating a lack of specific binding to dopamine-rich areas. nih.gov

Summary of l-threo-Methylphenidate Effects in Different Animal Species
SpeciesModel/TechniqueKey Finding
RatMicrodialysisDid not affect extracellular dopamine levels in the striatum. nih.gov
BaboonPET ImagingShowed diffuse and non-specific uptake in the brain, with no concentrated binding in dopamine-rich regions. nih.gov
Beagle DogElectrocardiogramAdministration of threo-methylphenidate hydrochloride (racemic) resulted in a shortened QT interval and increased blood pressure. glpbio.com
ZebrafishBehavioral AssayThreo-methylphenidate hydrochloride (racemic) increased anticipatory responses and overall activity levels. glpbio.com

These comparative data consistently show that the pharmacological specificity of methylphenidate resides almost entirely in the d-threo isomer, with the l-isomer exhibiting minimal and largely non-specific binding in the brains of both rodents and primates. nih.gov

Preclinical investigations have identified biological sex as a significant variable influencing the pharmacokinetic profile of methylphenidate enantiomers within the brain. A key study using adult Sprague-Dawley rats examined the brain concentrations of both d- and l-threo-methylphenidate following the administration of the racemic mixture. nih.govetsu.edueuropeanreview.org

The research revealed that female rats consistently exhibited higher brain concentrations of both l-threo-methylphenidate and its d-isomer compared to their male counterparts. nih.goveuropeanreview.org Furthermore, the study demonstrated that the clearance of both enantiomers from the brain was slower in females than in males. nih.govetsu.edu

Sex-Based Differences in Brain Kinetic Profiles of Methylphenidate Enantiomers in Rats
Kinetic Parameterl-threo-Methylphenidated-threo-Methylphenidate
Brain Concentration Higher in FemalesHigher in Females
Brain Clearance Slower in FemalesSlower in Females

Metabolic Pathways and Preclinical Disposition

Enzymatic Hydrolysis to Ritalinic Acid via Carboxylesterase 1 (CES1)

The principal metabolic pathway for methylphenidate involves de-esterification to its pharmacologically inactive metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid. nih.govclinpgx.orgwikipedia.org This hydrolysis is catalyzed almost exclusively by the human carboxylesterase 1 (CES1), an enzyme highly expressed in the liver. nih.govclinpgx.orgwikipedia.orgricardinis.pt While other carboxylesterases like CES2 exist, studies have confirmed that methylphenidate is metabolized solely by CES1. nih.govnih.gov

The conversion to ritalinic acid is extensive. Following oral administration of methylphenidate, a significant portion of the dose, estimated between 60% and 86%, is recovered in the urine as ritalinic acid. clinpgx.orgfda.gov This indicates that enzymatic hydrolysis is the dominant route of clearance for the compound. The process is rapid and contributes to a pronounced first-pass metabolism, particularly for the l-enantiomer. fda.govdrugbank.com

Stereoselective Metabolism of L-threo-Methylphenidate

The metabolism of methylphenidate is highly stereoselective, heavily favoring the hydrolysis of the l-threo-isomer. nih.govclinpgx.org The catalytic efficiency of CES1 is significantly greater for l-threo-methylphenidate than for d-threo-methylphenidate. d-nb.infonih.gov Research has shown the catalytic efficiency (kcat/Km) of CES1A1 for the l-enantiomer to be approximately 6 to 7 times higher than for the d-enantiomer. d-nb.infonih.gov

This enantioselective metabolism results in a much faster elimination of l-threo-methylphenidate. nih.gov Consequently, the absolute bioavailability of l-threo-methylphenidate after oral administration is very low, around 5% or less, compared to approximately 22-23% for the d-threo-enantiomer. d-nb.infofda.gov This rapid presystemic clearance means that the d-isomer is the primary enantiomer found in plasma. nih.govclinpgx.org Studies observing plasma levels in children after administration of a racemic mixture found that concentrations of d-methylphenidate were 8- to 10-fold higher than those of the l-enantiomer. nih.gov

The differential metabolism is also evident in urinary excretion patterns. After oral administration, the amount of d-MPH found in urine can be 10-fold greater than the l-antipode in the initial hours, and the resulting ritalinic acid in the urine shows a higher proportion of the l-form. nih.gov This confirms that the l-isomer is rapidly converted to its metabolite before it can be systemically circulated or excreted unchanged. nih.gov

Table 1: Comparative Pharmacokinetics of Methylphenidate Enantiomers

Parameterd-threo-methylphenidatel-threo-methylphenidateReference
Primary Metabolizing EnzymeCarboxylesterase 1 (CES1)Carboxylesterase 1 (CES1) nih.govnih.gov
CES1 Catalytic Efficiency (kcat/Km)1.3-2.1 mM⁻¹ min⁻¹7.7 mM⁻¹ min⁻¹ nih.gov
Absolute Oral Bioavailability (Children)22 ± 8%5 ± 3% fda.gov
Systemic Clearance (L/h/kg)0.40 ± 0.120.73 ± 0.28 fda.gov
Plasma Concentration Ratio (d:l)8- to 10-fold higher for d-enantiomer nih.gov

Identification of Minor Metabolic Products (e.g., Oxidation, Hydroxylation)

While de-esterification to ritalinic acid is the main metabolic route, minor pathways involving cytochrome P450 (CYP) enzymes also contribute to the metabolism of methylphenidate, accounting for less than 2% of a dose. ricardinis.pt These pathways include microsomal oxidation and aromatic hydroxylation, which produce metabolites such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate. nih.govclinpgx.orgricardinis.pt

These minor metabolites are further processed. For instance, 6-oxo-methylphenidate is converted to 6-oxo-ritalinic acid, and p-hydroxy-methylphenidate is de-esterified to p-hydroxy-ritalinic acid, which can then be conjugated with glucuronic acid. nih.govricardinis.pt Although p-hydroxy-methylphenidate has shown some pharmacological activity in animal models, its significance in humans has not been established. nih.govclinpgx.orgnih.gov These downstream metabolites are generally considered inactive. nih.gov

Table 2: Minor Metabolites of Methylphenidate

Metabolic PathwayPrimary MetaboliteSecondary MetaboliteReference
Microsomal Oxidation6-oxo-methylphenidate6-oxo-ritalinic acid nih.govclinpgx.org
Aromatic Hydroxylationp-hydroxy-methylphenidatep-hydroxy-ritalinic acid nih.govclinpgx.orgricardinis.pt
Conjugation-p-hydroxy-ritalinic acid glucuronide nih.govricardinis.pt

Non-Enzymatic Degradation and Stability Studies in Research Media

Beyond enzymatic processes, the stability of methylphenidate is influenced by environmental conditions, particularly pH. Studies have shown that methylphenidate can undergo spontaneous, non-enzymatic hydrolysis to ritalinic acid. nih.govresearchgate.net This degradation is pH-dependent; hydrolysis is significantly increased in alkaline conditions. researchgate.net For example, in one study, incubation in a bacterial growth medium at a pH of 8.0 resulted in approximately 70% of the drug being converted to ritalinic acid, a process attributed to the pH rather than bacterial metabolic activity. researchgate.net

Temperature also plays a critical role in the stability of methylphenidate in biological samples. In blood and plasma, methylphenidate degrades over time at room temperature (~25°C). researchgate.netnih.gov One study found that after 24 hours at room temperature, concentrations of d- and l-methylphenidate (B1246959) dropped by 18.1% and 20.6%, respectively, with a corresponding 53% increase in ritalinic acid. nih.gov The degradation is accelerated at higher temperatures (35°C). nih.gov For optimal stability in a research or forensic setting, storage at -20°C is recommended, where analytes have been shown to be stable for at least five months. researchgate.netnih.gov

Table 3: Stability of Methylphenidate in Blood/Plasma under Various Conditions

ConditionTimeframeObservationReference
Room Temperature (~25°C)24 hours~17-35% loss of MPH; 53% increase in Ritalinic Acid researchgate.netnih.gov
Refrigerated (4°C)1 weekAnalytes are stable (±17% change) nih.gov
Frozen (-20°C)5 monthsAnalytes are stable nih.gov
Elevated Temperature (35°C)24 hoursSignificant loss of MPH (d-MPH: 64.1%, l-MPH: 68.7%); 244% increase in Ritalinic Acid nih.gov

Analytical Chemistry Methodologies in Research

The accurate differentiation and quantification of l-threo-methylphenidate hydrochloride from its other stereoisomers are critical for research. Various sophisticated analytical methodologies have been developed and validated to achieve this, enabling detailed study of the compound in diverse biological matrices.

Comparative Neuropharmacology of Methylphenidate Stereoisomers

Differential Potency and Pharmacological Activity in Preclinical Models (L-threo vs. D-threo vs. Racemate)

Preclinical studies have consistently established the superior potency and pharmacological activity of d-threo-methylphenidate compared to its l-threo counterpart. The d-isomer is considered the primary, if not exclusive, contributor to the therapeutic effects of the racemic mixture psychscenehub.comresearchgate.netetsu.edu.

Further preclinical investigations highlight the dominance of the d-isomer. Microdialysis studies in rats revealed that d-threo-methylphenidate increased extracellular dopamine (B1211576) concentrations in the striatum by 650%, whereas l-threo-methylphenidate had no effect on dopamine levels nih.govzenodo.org. This finding underscores that the pharmacological specificity of methylphenidate is a characteristic of the d-threo isomer nih.govzenodo.org. While l-MPH is largely considered inert, some research suggests it may not be merely an inactive component, with behavioral studies in rats indicating a potential for l-MPH to attenuate the effects of d-MPH researchgate.net.

Table 1: Comparative Pharmacological Activity of Methylphenidate Stereoisomers in Preclinical Models

Pharmacological Effect d-threo-Methylphenidate (d-MPH) l-threo-Methylphenidate (l-MPH) Racemic (dl-MPH)
Catecholamine Reuptake Inhibition Potency ~10-fold more potent than l-isomer nih.govresearchgate.net Lower potency nih.govresearchgate.net Activity is driven by the d-isomer psychscenehub.com
Induction of Locomotor Activity (Rats) Significantly greater activity than l-isomer researchgate.net Minimal activity researchgate.net Activity is driven by the d-isomer researchgate.net
Increase in Striatal Extracellular Dopamine (Rats) 650% increase nih.govzenodo.org No effect nih.govzenodo.org Effect is due to the d-isomer component

Stereoselectivity of Transporter and Receptor Interactions

The profound difference in pharmacological activity between the methylphenidate stereoisomers is rooted in their stereoselective interactions with monoamine transporters and neural receptors. The affinity for the primary targets of methylphenidate—the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET)—resides predominantly in the d-threo isomer clinpgx.org.

In vitro studies using rat brain membranes quantified this disparity. The d-isomer of methylphenidate demonstrates a significantly higher affinity for both DAT and NET compared to the l-isomer clinpgx.orgnih.gov. Neither isomer shows significant affinity for the serotonin (B10506) transporter (SERT) clinpgx.orgnih.govnih.gov. This selective binding to catecholaminergic sites explains the d-isomer's potent effects on dopamine and norepinephrine signaling clinpgx.org.

Positron emission tomography (PET) studies in humans and baboons have visually confirmed this stereoselectivity. Radiolabeled d-threo-methylphenidate shows high specific binding and uptake in dopamine-rich regions like the basal ganglia. In contrast, radiolabeled l-threo-methylphenidate displays diffuse, nonspecific binding with similar low-level uptake across all brain regions, indicating a lack of specific targets nih.govzenodo.org.

Beyond transporters, research has explored interactions with other receptors. Both d- and l-isomers have shown some affinity for the serotonin 5-HT1A and 5-HT2B receptors, though the d-isomer exerts a more predominant effect at these sites nih.govwikipedia.org.

Table 2: In Vitro Binding Affinity (IC50 nM) of Methylphenidate Isomers at Monoamine Transporters in Rat Brain

Transporter d-threo-Methylphenidate (d-MPH) l-threo-Methylphenidate (l-MPH)
Dopamine Transporter (DAT) 33 nM clinpgx.orgnih.gov 540 nM clinpgx.orgnih.gov
Norepinephrine Transporter (NET) 244 nM clinpgx.orgnih.gov 5100 nM clinpgx.orgnih.gov
Serotonin Transporter (SERT) >50,000 nM clinpgx.orgnih.gov >50,000 nM clinpgx.orgnih.gov

Mechanistic Differences in Neurotransmitter Modulation

The stereoisomers of methylphenidate differ fundamentally in their mechanisms of modulating neurotransmitter systems. The therapeutic action of racemic methylphenidate is attributed to the d-isomer's ability to block the reuptake of dopamine and norepinephrine by binding to DAT and NET, which increases the extracellular concentrations of these neurotransmitters in the synaptic cleft wikipedia.orgpsychopharmacologyinstitute.com.

The l-isomer does not share this primary mechanism of action. As established in preclinical microdialysis studies, l-threo-methylphenidate does not cause an increase in extracellular dopamine levels, unlike the potent effect of the d-isomer nih.govzenodo.org. Furthermore, research has shown that neither the d- nor the l-isomer produces a significant change in the spontaneous release of catecholamines from synaptosomes, indicating their primary action is reuptake inhibition rather than promoting release researchgate.net.

Recent in vitro studies have uncovered more subtle mechanistic differences related to neurotransmitter synthesis. D-threo-methylphenidate was found to produce a dose-dependent enhancement of tyrosine hydroxylase (TH) activity, the rate-limiting enzyme in dopamine synthesis clinpgx.orgnih.gov. Conversely, the l-isomer did not increase TH activity clinpgx.org. Intriguingly, when TH was incubated with a constant concentration of the d-isomer, increasing the concentration of the l-isomer led to a slight decrease in TH activity, suggesting a potential inhibitory or competitive interaction nih.gov. Additionally, while both isomers were found to enhance the activity of the enzyme monoamine oxidase B (MAO-B) when incubated separately, the racemic mixture did not, pointing to complex interactions between the enantiomers nih.gov.

Computational and Theoretical Research Approaches

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the relationship between the chemical structure of a compound and its biological activity. For L-threo-Methylphenidate and its analogs, QSAR has been instrumental in understanding the structural requirements for binding to the dopamine (B1211576) transporter (DAT).

A key study employed both two-dimensional (2D) and three-dimensional (3D) QSAR techniques to develop a model for the DAT binding affinity of 80 racemic threo-methylphenidate analogs. nih.gov This research utilized Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, to generate contour maps that visualize the impact of steric and electrostatic fields on binding affinity. nih.gov

The major findings from these QSAR studies indicate that:

Steric hindrance: The 2'-position of the phenyl ring is sensitive to steric bulk; larger substituents in this position are detrimental to DAT binding affinity. nih.gov

Electronic effects: The addition of electron-withdrawing groups at the 3' or 4' positions of the phenyl ring generally leads to an enhancement of DAT binding affinity. nih.gov

Substituent orientation: The optimal substituents on the phenyl ring are those whose bulk is primarily within the plane of the ring. Substituents with significant bulk extending above or below the plane of the phenyl ring result in decreased binding affinity. nih.gov

A complementary 2D-QSAR approach, using partial least squares analysis with a reduced set of Molconn-Z descriptors, corroborated the findings of the 3D-QSAR analysis, confirming that phenyl ring substitution is a primary determinant of DAT binding affinity. nih.gov The predictive power of the CoMFA models was validated by accurately forecasting the binding affinity of a novel analog, methyl 2-(naphthalen-1-yl)-2-(piperidin-2-yl)acetate. nih.gov These QSAR models provide a valuable framework for the rational design of new threo-methylphenidate analogs with potentially improved DAT binding characteristics.

Table 1: Summary of QSAR Findings for threo-Methylphenidate Analogs and DAT Binding

Structural FeatureImpact on DAT Binding AffinityRationale from CoMFA
Phenyl Ring 2'-Position Decreased with increased steric bulkSteric intolerance in the binding pocket
Phenyl Ring 3' & 4'-Positions Increased with electron-withdrawing groupsFavorable electrostatic interactions
Phenyl Ring Substituent Bulk Decreased with bulk above/below the ring planeSteric clashes within the binding site

Molecular Docking and Dynamics Simulations of Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques that predict the preferred orientation of a ligand when bound to a receptor and simulate the behavior of the complex over time. These methods have been applied to L-threo-Methylphenidate to understand its interactions with various biological targets, primarily the dopamine transporter.

While the exact mechanism of methylphenidate's action is still under investigation, it is well-established that it functions as a dopamine and norepinephrine (B1679862) reuptake inhibitor. drugbank.compsychopharmacologyinstitute.combio-techne.com The d-threo enantiomer is significantly more pharmacologically active than the l-isomer. drugbank.comnih.gov Molecular modeling studies have helped to rationalize the stereoselectivity of this interaction. The central core of the phenidate molecule is thought to act as a scaffold to correctly orient the necessary binding groups. wikipedia.org

In one study, molecular docking and molecular dynamics simulations were used to investigate the interaction between d- and l-threo-methylphenidate and the enzyme tyrosine hydroxylase. sdu.dk The results indicated a higher affinity of the d-threo enantiomer for the enzyme, which was confirmed by in vitro experiments showing a dose-dependent enhancement of tyrosine hydroxylase activity by d-threo-methylphenidate. sdu.dk

Computational studies have also explored the binding of methylphenidate and its analogs to other targets. For instance, protein-protein docking was used to create a putative structure of the α-synuclein/synapsin III assembly, and this complex was analyzed to identify potential binding sites for methylphenidate analogs in the context of Parkinson's disease research. nih.gov

Conformational Analysis and Molecular Modeling

Conformational analysis aims to determine the preferred three-dimensional arrangement of atoms in a molecule, which is crucial for its interaction with biological targets. For L-threo-Methylphenidate hydrochloride, understanding its conformational preferences is key to defining the pharmacophore required for dopamine reuptake inhibition.

A detailed conformational analysis of the threo and erythro isomers of methylphenidate was performed using the MM2-87 program and validated with X-ray crystallography of the (-)-threo HCl salt. nih.gov This research established that in the global minimum energy conformation of the threo isomer, the carbonyl oxygen of the ester group is oriented towards the ammonium (B1175870) group, a feature also observed in the crystal state. nih.gov In contrast, the erythro isomer favors a more extended conformation of the ester group relative to the piperidine (B6355638) ring. nih.gov

The absolute configuration of the biologically active (+)-threo enantiomer was confirmed as (2R,2'R). nih.gov By superimposing the global minima of the (+)-threo isomer and another potent dopamine reuptake blocker, CFT (WIN 35,428), it was determined that the atomic sequence from the amine group through the ester group is identical in the active enantiomers of both compounds. nih.gov This suggests that the dopamine reuptake protein requires a precise orientation of the ammonium and ester groups for effective binding but allows for considerable flexibility in the positioning of the phenyl ring. nih.gov

Further studies on N-methyl derivatives of (±)-threo-methylphenidate have also been conducted to analyze their conformational preferences in both the solid state and in solution. acs.org Single-crystal X-ray diffraction analysis of (±)-threo-N-methyl-α-phenyl-2-piperidineacetic acid methyl ester hydrochloride revealed a chair conformation for the piperidine ring with the N-methyl and CH(Ph)COOMe groups in axial positions. acs.org

Table 2: Conformational Preferences of Methylphenidate Isomers

IsomerKey Conformational FeatureMethod of Determination
threo-Methylphenidate Carbonyl oxygen of the ester group is oriented toward the ammonium group.MM2-87 program, X-ray crystallography
erythro-Methylphenidate Ester group prefers an extended conformation relative to the piperidine group.MM2-87 program
N-methyl-threo-Methylphenidate (solid state) Chair conformation of the piperidine ring with axial N-methyl and CH(Ph)COOMe groups.Single crystal X-ray diffraction

In Silico Modeling for Mechanistic Understanding

In silico modeling encompasses a broad range of computational methods used to simulate biological processes and understand the mechanisms of drug action at a systems level. For L-threo-Methylphenidate, such models have been employed to compare its mechanistic profile with other stimulants and to predict its effects on neural processes.

A notable application of this approach involved an in silico clinical trial that used quantitative systems pharmacology (QSP) models to evaluate and compare the mechanisms of action of virtual lisdexamfetamine (B1249270) (vLDX) and virtual methylphenidate (vMPH) in a virtual population of ADHD patients. nih.govnih.gov Physiologically based pharmacokinetic and QSP models were created for each virtual patient and drug. nih.govnih.gov

The results from these models indicated that while both virtual drugs modulated ADHD through similar pathways, there were some distinctions. vMPH was found to induce several general synaptic, neurotransmitter, and nerve impulse-related processes. nih.govnih.gov In contrast, vLDX appeared to modulate neural processes more specific to ADHD, such as GABAergic inhibitory synapses and the regulation of the reward system. nih.govnih.gov The models also suggested that both drugs could have comparable efficacy mechanisms in both adult and pediatric populations, providing a basis for generating hypotheses about their differential impacts in specific patient subgroups. nih.govnih.gov This type of high-level in silico modeling allows for a broader understanding of a drug's impact on complex biological systems beyond simple receptor-ligand interactions.

Emerging Research Areas and Future Directions

Exploration of Novel Molecular Targets and Binding Sites

While the primary pharmacological activity of methylphenidate is attributed to the d-threo isomer's potent inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, research continues to explore other potential binding sites, particularly for the l-threo isomer. nih.govbio-techne.comnih.gov The l-isomer exhibits significantly lower affinity for DAT and NET compared to the d-isomer. nih.gov However, exploratory in vitro screening has identified potential interactions with serotonergic systems.

Novel findings indicate that both d- and l-isomers of methylphenidate exhibit affinity for serotonin (B10506) 5-HT1A and 5-HT2B receptors, though binding to the serotonin transporter (SERT) itself has not been demonstrated. nih.govwikipedia.orgdrugbank.com The d-isomer exerts a more predominant effect at these serotonergic sites. nih.govdrugbank.com The pharmacological significance of the l-isomer's weaker interactions at these receptors remains an area for future investigation. It is hypothesized that even low-affinity binding could modulate serotonergic neurotransmission, which in turn influences mood and cognition. nih.gov Human imaging studies have revealed that while the d-isomer specifically binds to striatal structures, the binding of the l-isomer in the brain is largely nonspecific, suggesting a different and less defined role. nih.govresearchgate.net

Future research is expected to focus on elucidating the functional consequences of these secondary binding affinities. Determining whether L-threo-methylphenidate acts as an agonist or antagonist at these serotonin receptor subtypes is a critical next step. nih.gov Such studies will clarify if the l-isomer possesses any subtle modulatory effects on neural circuits that are distinct from the primary catecholaminergic actions of the d-isomer.

Transporterd-threo-Methylphenidate (IC50, nM)l-threo-Methylphenidate (IC50, nM)Reference
Dopamine Transporter (SLC6A3)33540 nih.gov
Norepinephrine Transporter (SLC6A2)2445100 nih.gov
Serotonin Transporter (SLC6A4)>50,000>50,000 nih.gov

Development of Advanced Preclinical Research Models and Methodologies

Advancements in preclinical modeling and neuroimaging are paving the way for a more detailed investigation of L-threo-methylphenidate hydrochloride. Methodologies such as positron emission tomography (PET) have been instrumental in differentiating the distribution of methylphenidate isomers in vivo. Studies using radiolabeled [¹¹C]-l-threo-MPH have demonstrated its relatively uniform and nonspecific uptake across the brain, in stark contrast to the high concentration of [¹¹C]-d-threo-MPH in the basal ganglia. nih.gov

Functional magnetic resonance imaging (fMRI) is another powerful tool being used to map the effects of methylphenidate on neural network activity and resting-state functional connectivity. nih.govfrontiersin.org While much of this research has been conducted with the racemic mixture, these advanced neuroimaging techniques could be specifically applied to isolate and understand the subtle, if any, effects of the l-isomer on brain circuitry.

Future preclinical research will likely involve the development of more sophisticated animal models, such as those with specific genetic modifications to the lesser-known receptor targets of L-threo-methylphenidate. The use of advanced techniques like two-photon microscopy in animal models could allow for real-time visualization of synaptic activity in response to the l-isomer, providing unprecedented insight into its neurobiological effects at the cellular level. Furthermore, the synthesis of novel chemical analogues of methylphenidate provides tools to probe the structure-activity relationships at these novel binding sites. researchgate.netacs.org

Integration of Multi-Omics Data in L-threo-Methylphenidate Research

The integration of multi-omics data—including genomics, proteomics, transcriptomics, and metabolomics—represents a significant frontier in understanding the complete biological impact of methylphenidate. medrxiv.orgmedrxiv.org Such approaches can reveal molecular signatures and biological pathways affected by the compound that are not apparent from binding affinity studies alone. oup.com

A study integrating proteomics and pharmacogenomics found that methylphenidate treatment modulates biological pathways related to oxidative stress, cellular respiration, and metabolism, in addition to the expected pathways of synaptic transmission. nih.gov While these studies often use the racemic mixture, the methodology provides a clear path for future research into the specific effects of the l-threo isomer.

Future research could apply a multi-omics strategy to preclinical models administered with pure this compound. This would help determine if the l-isomer induces any unique changes in gene expression, protein levels, or metabolic profiles. For instance, transcriptomic analysis of brain tissue following administration could reveal subtle gene regulatory effects stemming from its low-affinity receptor interactions. researchgate.net This approach could uncover previously unknown biological roles or compensatory mechanisms influenced by the l-isomer, providing a more holistic view of its pharmacology.

Applications in Fundamental Neurobiological Systems Research (non-disease specific)

Beyond its therapeutic context, this compound serves a crucial role as a research tool in fundamental neuroscience, primarily as a stereoisomeric control to isolate the specific actions of the d-isomer. nih.govnih.gov By comparing the effects of the highly active d-isomer with the much less active l-isomer, researchers can confirm that observed neurochemical and behavioral changes are directly attributable to potent DAT and NET blockade. nih.govnih.gov

Furthermore, methylphenidate is used to probe the function of fundamental neurobiological systems in healthy subjects. For example, studies have used the drug to investigate its influence on resting-state functional connectivity of key brain networks, including cholinergic, noradrenergic, and dopaminergic systems. frontiersin.org Such research demonstrated that methylphenidate can alter connectivity between critical brain regions like the locus coeruleus and the hippocampus, or the ventral tegmental area and the cerebellum. frontiersin.org

In this context, L-threo-methylphenidate can be used to test whether its unique, albeit weak, binding profile (e.g., at 5-HT1A receptors) can modulate these fundamental systems, perhaps in a different manner than the d-isomer. nih.gov This allows for the dissection of how different neurotransmitter systems interact to regulate brain-wide network activity, using the distinct pharmacological profiles of the methylphenidate isomers as precise probes.

Seed RegionObserved Effect of Methylphenidate on Functional ConnectivityConnected Brain RegionReference
Basal Nucleus of Meynert (BNM)Reversed negative connectivityPrecentral Gyri frontiersin.org
Locus Coeruleus (LC)Reduced positive connectivityCerebellum frontiersin.org
Locus Coeruleus (LC)Induced positive connectivityRight Hippocampus frontiersin.org
Ventral Tegmental Area (VTA)Decreased positive connectivityCerebellum, Putamen frontiersin.org

Q & A

Q. What is the pharmacological rationale for isolating L-threo-methylphenidate hydrochloride in ADHD research?

The d-threo enantiomer of methylphenidate is pharmacologically active, while the l-threo enantiomer is rapidly metabolized and lacks clinical efficacy in improving attention . Experimental designs should isolate enantiomers using chiral chromatography to avoid confounding pharmacokinetic data, as racemic mixtures (d,l-threo-methylphenidate) may obscure stereoselective metabolism and therapeutic outcomes .

Q. How should researchers design controlled trials to assess enantiomer-specific effects?

Use double-blind, crossover studies with pure enantiomers (e.g., d-threo vs. l-threo) and placebo controls. For example, Wigal et al. (2004) demonstrated that 5 mg of d-threo-methylphenidate matched the efficacy of 10 mg racemic d,l-threo-methylphenidate, highlighting the need for dose adjustments in enantiomer-specific protocols .

Q. What analytical methods are recommended for quantifying L-threo-methylphenidate in plasma?

High-performance liquid chromatography (HPLC) with chiral columns or mass spectrometry can distinguish enantiomers. Failure to account for stereoselective metabolism (e.g., faster elimination of l-threo-MPH via CES1A1) risks misinterpreting total plasma concentrations .

Advanced Research Questions

Q. How do stereoselective metabolic pathways influence pharmacokinetic modeling of methylphenidate?

The l-threo enantiomer is de-esterified more rapidly by carboxylesterase CES1A1, leading to shorter half-lives compared to d-threo-MPH. Pharmacokinetic models must incorporate enantiomer-specific clearance rates, validated using repeated plasma sampling and breath/oral fluid correlation studies .

Q. What methodological strategies resolve contradictions in efficacy data between racemic and enantiopure formulations?

Post hoc analyses of clinical trials (e.g., Weiss et al., 2004) can isolate confounding variables, such as differential enantiomer activity. Network meta-analyses should standardize outcome measures (e.g., ADHD Rating Scale) and adjust for study heterogeneity (e.g., dosing protocols, patient demographics) .

Q. How can researchers mitigate bias in meta-analyses of methylphenidate formulations?

Apply PRISMA guidelines to ensure transparent literature screening. For example, exclude studies with unvalidated enantiomer quantification methods or non-randomized designs. Sensitivity analyses can assess the impact of excluding low-quality trials .

Q. What are the ethical considerations in pediatric ADHD trials involving L-threo-methylphenidate?

Protocols must address informed consent challenges in minors and exclude high-risk populations (e.g., epilepsy patients due to potential seizure interactions). Reference safety data sheets (SDS) for laboratory handling precautions to prevent accidental exposure .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between in vitro and in vivo enantiomer activity?

Validate in vitro findings (e.g., receptor binding assays) with crossover trials in human subjects. For instance, l-threo-MPH shows negligible dopamine transporter affinity in vitro but requires in vivo confirmation due to metabolic interconversion risks .

Q. What statistical approaches are optimal for analyzing time-dependent pharmacokinetic data?

Use non-compartmental analysis (NCA) for AUC and Cmax comparisons, supplemented by mixed-effects models to account for inter-individual variability in CES1A1 enzyme activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-threo-Methylphenidate hydrochloride
Reactant of Route 2
Reactant of Route 2
L-threo-Methylphenidate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.